molecular formula C14H9BrN2OS2 B7646810 N-(2-bromophenyl)-2-thiophen-2-yl-1,3-thiazole-5-carboxamide

N-(2-bromophenyl)-2-thiophen-2-yl-1,3-thiazole-5-carboxamide

Cat. No. B7646810
M. Wt: 365.3 g/mol
InChI Key: MUKCYYFBGITXRY-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-thiophen-2-yl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It belongs to the thiazole family of compounds and has a molecular weight of 372.27 g/mol. This compound is known to exhibit various biochemical and physiological effects, making it an attractive target for researchers in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-thiophen-2-yl-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which could contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis in these cells. This compound has also been found to have antibacterial and antifungal properties, which could be useful in the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-bromophenyl)-2-thiophen-2-yl-1,3-thiazole-5-carboxamide in lab experiments is its potent antitumor activity. This makes it an attractive candidate for the development of new anticancer drugs. Additionally, this compound has antibacterial and antifungal properties, which could be useful in the development of new antibiotics. However, one limitation of using this compound in lab experiments is its complex synthesis process, which could make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on N-(2-bromophenyl)-2-thiophen-2-yl-1,3-thiazole-5-carboxamide. One potential direction is the development of new anticancer drugs based on this compound. Another direction is the investigation of its antibacterial and antifungal properties, with the goal of developing new antibiotics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of N-(2-bromophenyl)-2-thiophen-2-yl-1,3-thiazole-5-carboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-bromoaniline with thiophene-2-carboxylic acid to form 2-bromo-phenylthiophene-2-carboxylic acid. This intermediate is then reacted with thiosemicarbazide to form the final product, this compound.

Scientific Research Applications

N-(2-bromophenyl)-2-thiophen-2-yl-1,3-thiazole-5-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new anticancer drugs. Additionally, this compound has been found to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.

properties

IUPAC Name

N-(2-bromophenyl)-2-thiophen-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2OS2/c15-9-4-1-2-5-10(9)17-13(18)12-8-16-14(20-12)11-6-3-7-19-11/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKCYYFBGITXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN=C(S2)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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